1-(3-methylphenyl)-1H-benzimidazol-5-amine
CAS No.: 887407-37-6
Cat. No.: VC21524742
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887407-37-6 |
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Molecular Formula | C14H13N3 |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 1-(3-methylphenyl)benzimidazol-5-amine |
Standard InChI | InChI=1S/C14H13N3/c1-10-3-2-4-12(7-10)17-9-16-13-8-11(15)5-6-14(13)17/h2-9H,15H2,1H3 |
Standard InChI Key | VFSVFGIODYZMOF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N |
Canonical SMILES | CC1=CC(=CC=C1)N2C=NC3=C2C=CC(=C3)N |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
1-(3-Methylphenyl)-1H-benzimidazol-5-amine consists of a benzimidazole scaffold with two key substituents: a 3-methylphenyl (m-tolyl) group at the N-1 position and an amine group at the C-5 position. The compound is registered in chemical databases with the CAS number 887407-37-6 . The compound's molecular weight is precisely calculated as 223.27 g/mol, and it follows the molecular formula C14H13N3 .
Several identifiers have been assigned to this compound in various chemical databases:
Nomenclature and Synonyms
The compound is known by several names in the scientific literature and chemical databases:
It is also available as a dihydrochloride salt, named 1-(3-methylphenyl)-1H-benzimidazol-5-amine dihydrochloride or 1-(3-methylphenyl)-1H-benzimidazol-5-amine--hydrogen chloride (1/2) .
Physical and Chemical Properties
The compound 1-(3-methylphenyl)-1H-benzimidazol-5-amine has several notable properties that derive from its structure:
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The presence of an amine group at the 5-position of the benzimidazole ring confers basic properties and potential for hydrogen bonding.
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The benzimidazole core contributes to the compound's aromatic character and stability.
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The 3-methylphenyl substituent adds lipophilicity to the molecule, potentially enhancing membrane permeability in biological systems.
Structural Features and Relationships
Core Structure Analysis
The benzimidazole scaffold in 1-(3-methylphenyl)-1H-benzimidazol-5-amine is a bicyclic heterocyclic system consisting of a benzene ring fused with an imidazole ring. This core structure is prevalent in numerous pharmacologically active compounds and is recognized for its versatility in medicinal chemistry.
The positioning of the substituents is significant:
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The 3-methylphenyl group at the N-1 position influences the compound's electronic properties and spatial orientation.
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The amine group at the C-5 position provides a site for hydrogen bonding and potential further functionalization.
Related Compounds and Derivatives
Several structurally related compounds have been reported in the literature:
Compound | Relationship to Target Compound |
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1-(3-methylphenyl)-5-nitro-1H-benzimidazole | Differs by having a nitro group instead of an amine at position 5 |
1-(3-methylphenyl)-1H-benzimidazole | Lacks the amine substituent at position 5 |
1-(4-methylphenyl)-1H-benzimidazol-5-amine | Has the methyl group at para- instead of meta-position on the phenyl ring |
The nitro analog, 1-(3-methylphenyl)-5-nitro-1H-benzimidazole, is particularly noteworthy as it can serve as a synthetic precursor to 1-(3-methylphenyl)-1H-benzimidazol-5-amine through reduction of the nitro group .
Synthesis and Preparation
Reaction Conditions and Considerations
For the reduction of nitro groups to amines in similar benzimidazole systems, typical conditions include:
Reducing Agent | Catalyst | Solvent | Temperature |
---|---|---|---|
Hydrogen gas (H₂) | Palladium on carbon (Pd/C) | Methanol or ethanol | Room temperature to 50°C |
Zinc | Ammonium chloride | Ethanol/water | Room temperature |
Sodium borohydride | Nickel chloride | Methanol | 0°C to room temperature |
The choice of reducing agent and conditions would depend on the scale of synthesis and the sensitivity of other functional groups present in the molecule.
Chemical Reactivity and Transformations
Functional Group Reactivity
The amine group at position 5 of 1-(3-methylphenyl)-1H-benzimidazol-5-amine presents opportunities for further chemical transformations:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Diazotization followed by various transformations (e.g., Sandmeyer reactions)
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Formation of Schiff bases through condensation with aldehydes or ketones
These transformations allow for the development of a library of derivatives with potentially enhanced or modified biological activities.
Benzimidazole Ring Reactivity
The benzimidazole core itself can undergo various reactions:
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Electrophilic substitution reactions, typically at positions 4 and 6
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Metalation and subsequent functionalization
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Oxidation of the imidazole portion under specific conditions
Research Opportunities and Future Directions
Synthesis Optimization
Development of efficient, high-yielding synthetic routes to 1-(3-methylphenyl)-1H-benzimidazol-5-amine represents an important research opportunity. Potential approaches include:
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Microwave-assisted synthesis to reduce reaction times and improve yields
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Flow chemistry methods for scalable production
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Green chemistry approaches using environmentally friendly reagents and solvents
Biological Evaluation
Comprehensive screening of 1-(3-methylphenyl)-1H-benzimidazol-5-amine for various biological activities would provide valuable insights:
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Antimicrobial activity against a panel of bacterial and fungal pathogens
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Cytotoxicity against cancer cell lines
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Enzyme inhibition studies, particularly for kinases and proteases
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Anti-inflammatory and antioxidant assessments
Structure-Activity Relationship Studies
Systematic modification of the 1-(3-methylphenyl)-1H-benzimidazol-5-amine structure could yield valuable structure-activity relationship data:
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Variation of the position of the methyl group on the phenyl ring
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Replacement of the methyl group with other substituents
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Modification of the amine functionality (acylation, alkylation)
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Introduction of additional substituents on the benzimidazole ring
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